![molecular formula C11H24O2Si B2984852 2-[Tert-butyl(dimethyl)silyl]oxypentanal CAS No. 2580207-78-7](/img/structure/B2984852.png)
2-[Tert-butyl(dimethyl)silyl]oxypentanal
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-((tert-Butyldimethylsilyl)oxy)ethanol” is a compound with the CAS Number: 102229-10-7 . It has a molecular weight of 176.33 . It’s a liquid at room temperature and should be stored under inert gas . It’s sensitive to moisture .
Molecular Structure Analysis
The molecular formula for “2-((tert-Butyldimethylsilyl)oxy)ethanol” is C8H20O2Si .
Physical and Chemical Properties Analysis
“2-((tert-Butyldimethylsilyl)oxy)ethanol” has a flash point of 66 °C, a specific gravity of 0.90, and a refractive index of 1.43 .
Wissenschaftliche Forschungsanwendungen
Enhancer of Drug Cytotoxicity
A study by Donadel et al. (2005) demonstrated the synthesis of enantiomerically pure disubstituted tetrahydropyrans, utilizing tert-butyl dimethyl silyl groups among others, to evaluate their cytotoxic activity against human tumor cells, such as HL60 leukemia and MCF7 breast cancer cells. The findings highlighted the tert-butyl dimethyl silyl group's significant role in modulating cytotoxic activity, suggesting its potential in drug development for cancer treatment (Donadel et al., 2005).
Novel Silylation and Aromatisation
Wang et al. (2014) developed a tert-butyl hydroperoxide (TBHP) promoted process for the sequential silylation and aromatisation of isonitriles. This method facilitated the regioselective installation of a silyl group at the 6-position of phenanthridines, showcasing a versatile approach for synthesizing functionalized molecules with potential applications in materials science and pharmaceutical chemistry (Wang et al., 2014).
Synthesis and Characterization of Poly(silyl ester)s
Research by Han et al. (2006) focused on synthesizing poly(silyl ester)s containing 2,2-bis(p-dimethylsiloxy-phenyl)propane units in their backbones through polycondensation reactions. These polymers exhibited high molecular weights and stability up to 180°C, indicating their potential use in high-performance materials due to their thermal stability and unique structural properties (Han et al., 2006).
Electrochromic Poly(ether sulfone)s Synthesis
Huang et al. (2021) synthesized novel electroactive aromatic poly(ether sulfone)s incorporating dimethylamine-substituted triphenylamine (TPA) derivatives with tert-butyldimethylsilyl protecting groups. These polymers displayed excellent solubility, thermal stability, and electrochromic properties, suggesting their applicability in electrochromic devices and other electronic applications (Huang et al., 2021).
Safety and Hazards
“2-((tert-Butyldimethylsilyl)oxy)ethanol” is classified as a combustible liquid (Hazard Statement: H225). It can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding heat/sparks/open flames/hot surfaces and wearing protective gloves/eye protection/face protection .
Wirkmechanismus
Target of Action
It is known that similar compounds, such as tert-butyldimethylsilyl ethers, are commonly used as protecting groups for alcohols, amines, amides, and various carboxylic acids .
Mode of Action
The compound interacts with its targets through a process known as silylation. In this process, the compound forms a silicon substrate, acting as a protecting group for the target molecule . This interaction results in the formation of a more stable compound, which can withstand various chemical reactions without undergoing undesirable changes .
Biochemical Pathways
It is known that the compound can act both as an aldol donor and an aldol acceptor in the stereocontrolled production of erythrose . This suggests that it may play a role in the biochemical pathways involving aldol reactions.
Result of Action
The molecular and cellular effects of 2-[Tert-butyl(dimethyl)silyl]oxypentanal’s action are largely dependent on the specific context in which it is used. As a protecting group, it can prevent certain functional groups from reacting during chemical synthesis, thereby controlling the outcome of the reaction . In the context of aldol reactions, it can facilitate the production of erythrose .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the compound’s silylation reactions are known to be catalyzed by dimethylformamide . Additionally, the compound’s stability can vary depending on the pH and temperature of its environment .
Eigenschaften
IUPAC Name |
2-[tert-butyl(dimethyl)silyl]oxypentanal |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2Si/c1-7-8-10(9-12)13-14(5,6)11(2,3)4/h9-10H,7-8H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPHJSDCDDOKLIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C=O)O[Si](C)(C)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-[1-[(5-Chloro-1,2-benzoxazol-3-yl)methyl]azetidin-3-yl]-N-methylquinoxaline-2-carboxamide](/img/structure/B2984769.png)
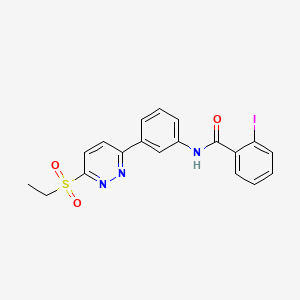
![4-Oxo-N-[[1-[3-(trifluoromethoxy)phenyl]cyclobutyl]methyl]azetidine-2-carboxamide](/img/structure/B2984771.png)
![3-{5-[({[2-(3,4-dimethoxyphenyl)ethyl]carbamoyl}methyl)sulfanyl]-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-(2-phenylethyl)propanamide](/img/structure/B2984772.png)
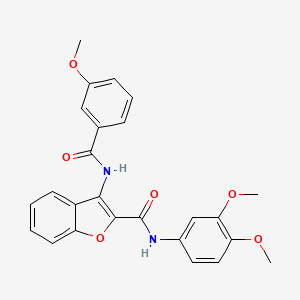
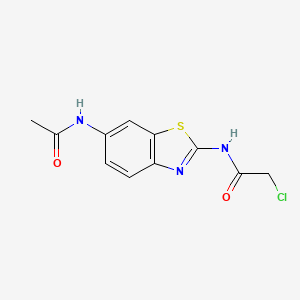
![1-(4-methylpiperazino)-2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]-1-ethanone](/img/structure/B2984778.png)
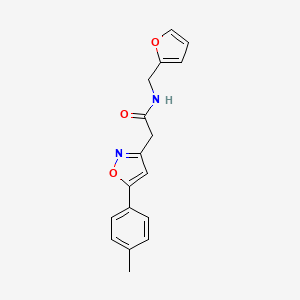
![2-{[1-(3-chlorophenyl)-1H-imidazol-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B2984781.png)
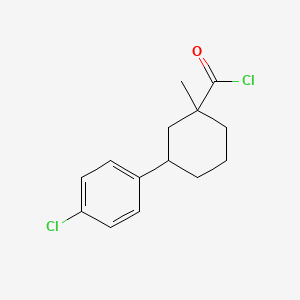
![4-[2-(4-Toluidino)-1,3-thiazol-5-yl]-2-pyrimidinamine](/img/structure/B2984787.png)
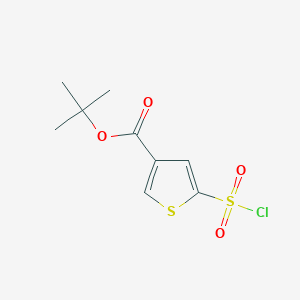
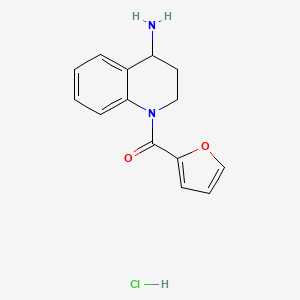
![4-chloro-1-isobutyl-3-[(3,3,3-trifluoropropoxy)methyl]-1H-pyrazole](/img/structure/B2984792.png)
